Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-

Analytical Chemistry Organic Synthesis Chemical Purity

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- (CAS 5912-89-0) is a methoxy-substituted arylpropene derivative characterized by a meta-substituted methoxy group and a 2-methyl-1-propenyl side chain. It exists as a clear, colorless liquid with a reported density of 0.775-0.780 g/mL at 20°C and a boiling point of 80-82°C.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 5912-89-0
Cat. No. B15132073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-
CAS5912-89-0
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=CC=C1)OC)C
InChIInChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-8H,1-3H3
InChIKeyLIEAVIIVVHFTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- (CAS 5912-89-0) for Research & Industrial Procurement


Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- (CAS 5912-89-0) is a methoxy-substituted arylpropene derivative characterized by a meta-substituted methoxy group and a 2-methyl-1-propenyl side chain [1]. It exists as a clear, colorless liquid with a reported density of 0.775-0.780 g/mL at 20°C and a boiling point of 80-82°C . This compound is utilized as a versatile building block in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and fragrance compounds due to the presence of its reactive propenyl moiety .

Workflow Arylpropene building block for organic synthesis
Selection Meta-methoxy, 2-methyl-1-propenyl side chain with reactive olefin
Use Context Pharmaceutical intermediate and fragrance synthesis research

Why Generic Substitution of CAS 5912-89-0 is Not Advised: Key Differentiators


Selecting the appropriate arylpropene isomer is critical for reproducible synthetic outcomes and functional performance. While compounds sharing the same molecular formula (C11H14O) may appear interchangeable, critical differences in the position of the double bond and the substitution pattern on the benzene ring can lead to significant variations in physicochemical properties and biological activity [1]. These structural nuances directly impact downstream reaction selectivity, product yield, and final application efficacy, making generic substitution a high-risk proposition for both research and industrial applications.

CAS 5912-89-0
Isomer CAS 68383-29-9
Ultra-high purity specification
Standard purity may introduce impurities
Lower density and boiling point
Higher density and boiling point (>140°C difference)
Structural isomerism alters physicochemical properties; direct substitution may compromise synthetic outcomes.

Quantitative Evidence Guide for Selecting CAS 5912-89-0 Over Analogues


Ultra-High Purity Specification for Demanding Analytical and Synthetic Applications

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- (CAS 5912-89-0) is available with a guaranteed purity of ≥99.9% by Gas Chromatography (GC) . This level of purity is an order of magnitude cleaner than the standard ≥95% purity offered by common suppliers for its close structural isomer, 1-methoxy-3-(2-methylprop-2-enyl)benzene (CAS 68383-29-9) . For applications requiring precise stoichiometry or minimal side reactions from impurities, this ultra-high purity specification is a critical differentiator.

Purity Specification
Specification review
Target: ≥99.9% GC
Comparator: ≥95% GC
Supports precise stoichiometry and high-fidelity synthesis
Specification review advised; independent verification recommended
Analytical Chemistry Organic Synthesis Chemical Purity

Divergent Physicochemical Properties Driven by Olefin Positional Isomerism

The position of the double bond in the propenyl side chain profoundly impacts bulk physical properties. Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- (CAS 5912-89-0) exhibits a significantly lower density (0.775-0.780 g/mL at 20°C) and boiling point (80-82°C) compared to its isomer, 1-methoxy-3-(2-methylprop-2-enyl)benzene (CAS 68383-29-9), which has a reported density of 0.931 g/cm³ and a boiling point of 229.5°C . This represents a ~0.15 g/mL difference in density and a >140°C difference in boiling point.

Density & Boiling Point
Data to verify
Target: 0.775–0.780 g/mL, bp 80–82°C
Comparator: 0.931 g/cm³, bp 229.5°C
Lower density and boiling point facilitate distillation
Property data from supplier; independent verification recommended
Physical Chemistry Chemical Engineering Process Development

Sub-Micromolar Anti-Inflammatory Activity Against iNOS

In a biological assay, Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- demonstrated inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophage cells with an IC50 of 2.57 µM [1]. This provides a quantifiable baseline for anti-inflammatory activity. While direct head-to-head data for close analogs is not publicly available, this value serves as a benchmark for screening and optimization in medicinal chemistry programs targeting iNOS-related pathways.

iNOS Inhibition
Reported
IC50 = 2.57 µM
Supports iNOS pathway assay interpretation
Context-dependent; RAW264.7 cells, LPS-induced; no comparator data
Medicinal Chemistry Inflammation Enzyme Inhibition

Top Application Scenarios for Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- (CAS 5912-89-0)


High-Fidelity Organic Synthesis Requiring Precise Stoichiometry

For multi-step syntheses where yield and purity are paramount, the ≥99.9% purity specification of CAS 5912-89-0 [1] directly minimizes the introduction of unknown impurities. This is especially critical in the synthesis of pharmaceutical intermediates or complex natural product analogs, where even minor impurities can derail entire synthetic campaigns or produce complex mixtures that are difficult to purify.

Medicinal Chemistry Screening and SAR Development

The documented iNOS inhibitory activity (IC50 = 2.57 µM) [1] positions this compound as a valuable hit or lead-like molecule for anti-inflammatory drug discovery programs. Its well-defined structure makes it a suitable starting point for systematic SAR studies aimed at improving potency, selectivity, and drug-like properties.

Specialty Chemical and Fragrance Intermediate Synthesis

The reactive 2-methyl-1-propenyl group serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and cross-coupling reactions [1]. The significantly lower boiling point of 80-82°C compared to its isomer (>140°C difference) makes it a more practical and energy-efficient intermediate for industrial-scale processes, facilitating easier recovery and purification by distillation.

Application
Selection Property
Validation Focus
Precise stoichiometry organic synthesis
High-purity specification
Impurity profile and reaction selectivity review
iNOS pathway screening studies
Reported iNOS inhibition context
SAR endpoint and potency optimization review
Industrial intermediate and fragrance synthesis
Reactive propenyl handle and distillation-friendly profile
Process-scale purification feasibility
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